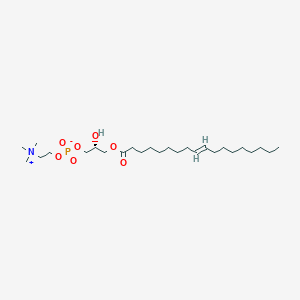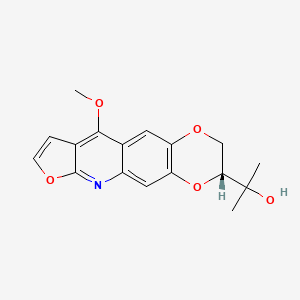
Quinosuaveoline B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinosuaveoline B is a natural product found in Vepris suaveolens with data available.
Wissenschaftliche Forschungsanwendungen
1. Biological Activity
Quinosuaveoline B, a furoquinoline alkaloid isolated from Oricia suaveolens, has been studied for its biological activities. Research indicates that it exhibits oxidative burst inhibitory activity and cytotoxicity against A549 lung carcinoma cells. This suggests potential applications in cancer research and therapy (Wansi et al., 2008).
2. Chemical Synthesis and Reactions
The chemistry of related quinoline compounds, such as 2-chloroquinoline-3-carbaldehyde and analogs, has been explored extensively. The synthesis of quinoline ring systems and reactions to construct fused or binary quinoline-cored heterocyclic systems are relevant for understanding the chemical properties and potential applications of quinosuaveoline B (Hamama et al., 2018).
3. DNA Interactions and Topoisomerase Inhibition
Quinazolinoylquinoline, structurally related to quinosuaveoline B, has been used in synthesizing human DNA topoisomerase I poisons like luotonin A and luotonins B and E. This highlights the potential of quinosuaveoline B derivatives in DNA interaction studies and as topoisomerase inhibitors (Mhaske & Argade, 2004).
4. Corrosion Inhibition
While not directly about quinosuaveoline B, research on quinoline derivatives like 6-benzylquinoline and 6-(quinolin-6-ylmethyl) benzene-1,2,3,4,5-pentasulfonic acid shows their effectiveness as corrosion inhibitors in industrial applications. This suggests potential applications for quinosuaveoline B in materials science (Jiang et al., 2018).
5. Antibacterial and Antiviral Activities
Alkaloids, including quinoline derivatives, have shown significant antibacterial and antiviral activities. This suggests that quinosuaveoline B could be investigated for similar properties, potentially leading to new therapeutic applications (Cushnie et al., 2014).
Eigenschaften
Produktname |
Quinosuaveoline B |
|---|---|
Molekularformel |
C17H17NO5 |
Molekulargewicht |
315.32 g/mol |
IUPAC-Name |
2-[(6R)-17-methoxy-4,7,13-trioxa-11-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9,11,14,16-hexaen-6-yl]propan-2-ol |
InChI |
InChI=1S/C17H17NO5/c1-17(2,19)14-8-22-12-6-10-11(7-13(12)23-14)18-16-9(4-5-21-16)15(10)20-3/h4-7,14,19H,8H2,1-3H3/t14-/m1/s1 |
InChI-Schlüssel |
OXDIHTWLYDWMMZ-CQSZACIVSA-N |
Isomerische SMILES |
CC(C)([C@H]1COC2=C(O1)C=C3C(=C2)C(=C4C=COC4=N3)OC)O |
Kanonische SMILES |
CC(C)(C1COC2=C(O1)C=C3C(=C2)C(=C4C=COC4=N3)OC)O |
Synonyme |
quinosuaveoline B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![zinc;2-[(3-azanidyl-1-oxidopropylidene)amino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B1262444.png)
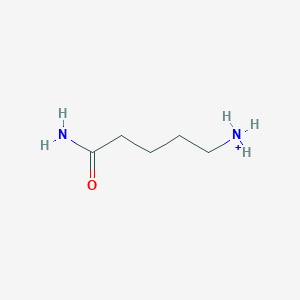
![1,1'-[4,8-bis(dimethyliminio)undecane-1,11-diyl]bis{4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]quinolinium} tetraiodide](/img/structure/B1262448.png)
![N-(6-(2-benzylidenehydrazinecarbonyl)benzo[d][1,3]dioxol-5-yl)methanesulfonamide](/img/structure/B1262449.png)
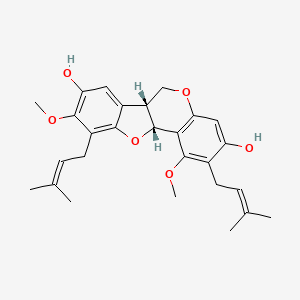
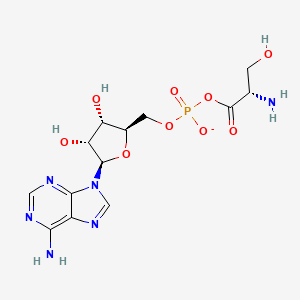
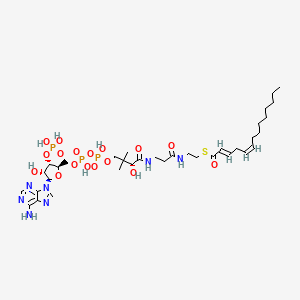
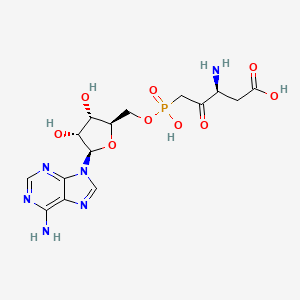



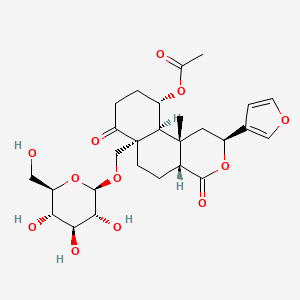
![1-tetradecyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262467.png)
